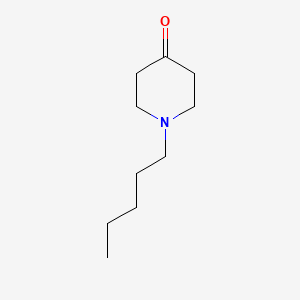

1-Pentylpiperidin-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

72544-07-1 |

|---|---|

Molecular Formula |

C10H19NO |

Molecular Weight |

169.26 g/mol |

IUPAC Name |

1-pentylpiperidin-4-one |

InChI |

InChI=1S/C10H19NO/c1-2-3-4-7-11-8-5-10(12)6-9-11/h2-9H2,1H3 |

InChI Key |

GTEUDVZENMLOPB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1CCC(=O)CC1 |

Origin of Product |

United States |

The Piperidine Scaffold: Fundamental Structural Significance in Organic Chemistry

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of organic molecules, particularly in the realm of natural products and pharmaceuticals. nih.govwikipedia.orgchemrevlett.com Its prevalence stems from its unique combination of properties. The sp3-hybridized state of its carbon and nitrogen atoms allows for a stable, chair-like conformation similar to cyclohexane, which can be substituted to create diverse and complex three-dimensional structures. wikipedia.org This conformational flexibility is crucial for molecular recognition and interaction with biological targets. digitellinc.com

The nitrogen atom within the piperidine scaffold imparts basicity and can act as a hydrogen bond donor or acceptor, properties that are fundamental to many biological processes. thieme-connect.com The ability to readily form salts enhances the aqueous solubility of molecules containing this scaffold, a desirable characteristic for drug candidates. ontosight.ai The piperidine ring is considered a "privileged structure" in medicinal chemistry because its framework is present in numerous classes of therapeutic agents, demonstrating its versatility in drug design. digitellinc.comthieme-connect.com

Piperidin 4 One As a Key Heterocyclic Synthon

Piperidin-4-one, also known as 4-piperidone (B1582916), is a derivative of piperidine (B6355638) featuring a ketone group at the 4-position of the ring. wikipedia.org This carbonyl functionality significantly enhances the synthetic utility of the piperidine scaffold, making piperidin-4-one a valuable and versatile intermediate, or synthon, in organic synthesis. nih.govresearchgate.net The presence of the ketone allows for a wide range of chemical transformations.

The carbonyl group can undergo nucleophilic addition reactions, condensations, and reductions, while the adjacent methylene (B1212753) groups can be functionalized through enolate chemistry. rsc.org Furthermore, the secondary amine can be readily modified, for instance, through N-alkylation or N-acylation. chemrevlett.comdesigner-drug.com This combination of reactive sites allows for the construction of complex, highly substituted piperidine derivatives from a relatively simple starting material. nih.govnih.gov Piperidin-4-ones are key intermediates in the synthesis of various biologically active compounds, including those with potential anticancer and anti-HIV activities. nih.gov

Contextualization of N Alkylation in Piperidin 4 One Derivatives

N-alkylation, the process of adding an alkyl group to the nitrogen atom of the piperidine (B6355638) ring, is a fundamental transformation in the chemistry of piperidin-4-one derivatives. designer-drug.comsciencemadness.orgsciencemadness.org This reaction is of paramount importance as the nature of the N-substituent can profoundly influence the physicochemical and biological properties of the resulting molecule. thieme-connect.com

Several methods are employed for the N-alkylation of piperidin-4-one. A common approach involves the reaction of piperidin-4-one with an alkyl halide in the presence of a base, such as potassium carbonate, to neutralize the hydrogen halide formed during the reaction. evitachem.com This nucleophilic substitution reaction is often carried out in an organic solvent under reflux conditions. evitachem.com Another significant method is reductive amination, where piperidin-4-one is reacted with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced to the N-alkylated product. sciencemadness.org

The choice of the alkylating agent and reaction conditions allows for the introduction of a wide variety of substituents at the nitrogen atom, ranging from simple alkyl chains to more complex aromatic and heterocyclic moieties. This versatility is crucial for the systematic exploration of structure-activity relationships in drug discovery programs. thieme-connect.com

Scope and Research Significance of 1 Pentylpiperidin 4 One Within Heterocyclic Chemistry

Classical Approaches to Piperidin-4-one Synthesis

The foundational methods for constructing the piperidin-4-one scaffold often involve cyclization reactions that build the heterocyclic ring from acyclic precursors. These established techniques remain valuable for their versatility and broad applicability.

Mannich Condensation Pathways to Piperidin-4-ones

The Mannich reaction is a cornerstone in the synthesis of piperidin-4-ones. nih.gov This one-pot, multi-component condensation typically involves an amine, formaldehyde, and a ketone with two enolizable protons. chemrevlett.comsciencemadness.org For the synthesis of 2,6-diaryl-piperidin-4-ones, a variation of this reaction is often employed, condensing a ketone, an aromatic aldehyde, and ammonium (B1175870) acetate. researchgate.netresearchgate.net The general mechanism involves the formation of a β-amino carbonyl compound, known as a Mannich base, which then serves as a key intermediate. chemrevlett.comresearchgate.net

A notable historical development in this area was the work of Petrenko-Kritschenko and later Baliah, who synthesized 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylates by condensing an acetone (B3395972) dicarboxylic acid ester with an aromatic aldehyde and ammonia (B1221849) or a primary amine. chemrevlett.com This method highlights the adaptability of the Mannich condensation for creating complex piperidinone structures.

Table 1: Examples of Mannich Condensation for Piperidin-4-one Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product | Reference |

| Ethyl methyl ketone | Substituted aromatic aldehydes | Ammonium acetate | Ethanol (B145695) | 2,6-diaryl-3-methyl-4-piperidones | researchgate.net |

| Ketones | Aromatic aldehydes | Ammonium acetate | Dichloro(cyclooctadiene)palladium(II) | Substituted 2,6-diaryl piperidin-4-ones | researchgate.net |

| Acetone dicarboxylic acid ester | Aromatic aldehyde | Ammonia/Primary amine | Not specified | 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylate | chemrevlett.com |

Dieckmann Cyclization Strategies in Piperidone Formation

The Dieckmann cyclization is an intramolecular Claisen condensation of a diester that forms a cyclic β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone. fiveable.meyoutube.comlibretexts.org This strategy is frequently used to synthesize 4-piperidones. dtic.mil The process typically begins with the addition of a primary amine to two equivalents of an α,β-unsaturated ester, such as an alkyl acrylate (B77674). The resulting diester intermediate then undergoes intramolecular cyclization in the presence of a strong base. libretexts.orgdtic.mil

This method is particularly effective for creating five- and six-membered rings due to their inherent stability. fiveable.melibretexts.org The regioselectivity of the Dieckmann cyclization has been a subject of study, particularly in the synthesis of 2,5-piperidinediones. capes.gov.br

Table 2: Dieckmann Cyclization for Piperidone Synthesis

| Starting Material | Key Steps | Product | Reference |

| Primary amine and two moles of an alkyl acrylate | 1. Michael addition2. Dieckmann condensation3. Hydrolysis and decarboxylation | 4-Piperidones | dtic.mil |

| Diesters | Intramolecular Claisen condensation | Cyclic β-keto esters | fiveable.melibretexts.org |

Condensation Reactions Involving Aromatic Aldehydes and Ketones

The condensation of aromatic aldehydes and ketones is a versatile method for preparing various piperidin-4-one derivatives, often leading to compounds with aryl substituents. nih.gov For instance, the solvent-free microwave irradiation of 1-methyl-4-piperidone (B142233) with an aromatic aldehyde in the presence of pyrrolidine (B122466) yields 3-arylidene-4-piperidones. nih.gov

Furthermore, acid-catalyzed condensation of 4-piperidone (B1582916) hydrate (B1144303) hydrochloride with appropriate aldehydes can be used to synthesize N-acryloyl-3,5-bis(ylidene)-4-piperidones. nih.gov These examples demonstrate how the reactivity of the piperidin-4-one core can be exploited to introduce a variety of functional groups.

N-Alkylation and N-Substitution Methods for Piperidin-4-ones

Once the piperidin-4-one ring is formed, the introduction of a pentyl group or other alkyl substituents at the nitrogen atom is a crucial step in the synthesis of compounds like this compound. Several methods are available for this transformation.

Direct Alkylation Strategies for N-Pentyl Introduction

Direct N-alkylation is a straightforward approach that involves the reaction of a piperidin-4-one with a pentyl halide, such as pentyl bromide or pentyl iodide. evitachem.com This nucleophilic substitution reaction is typically carried out in the presence of a base, like potassium carbonate, and under reflux conditions to facilitate the reaction. evitachem.com The choice of solvent can influence the reaction's efficiency, with organic solvents like ethanol or dichloromethane (B109758) being common. evitachem.com While effective, a potential drawback of direct alkylation is the possibility of overalkylation, especially when working with primary amines. harvard.edu

Reductive Amination Routes for N-Alkylation

Reductive amination is a highly effective and often preferred method for N-alkylation due to its high selectivity and milder reaction conditions compared to direct alkylation. harvard.eduiau.irorganic-chemistry.org This one-pot reaction involves the condensation of a carbonyl compound (in this case, a ketone or aldehyde precursor to the pentyl group) with the secondary amine of the piperidin-4-one to form an intermediate iminium ion. This intermediate is then reduced in situ to the desired N-alkylated piperidine. harvard.edu

A variety of reducing agents can be employed, with sodium borohydride (B1222165) derivatives being particularly common. iau.ir For example, zirconium borohydride–piperazine complex has been shown to be a mild and efficient reagent for this purpose. iau.ir Another widely used reagent is sodium triacetoxyborohydride, which is known for its high selectivity and tolerance of various functional groups. harvard.edu This method avoids the issue of overalkylation that can occur with direct alkylation strategies. harvard.edu A successful reductive amination was reported between N-boc-piperidin-4-one and 3,4-dichloroaniline, showcasing the utility of this method in synthesizing N-substituted piperidines. researchgate.net

Table 3: Comparison of N-Alkylation Methods

| Method | Reagents | Key Features | Reference |

| Direct Alkylation | Pentyl halide (e.g., pentyl bromide), base (e.g., potassium carbonate) | Straightforward nucleophilic substitution; risk of overalkylation. | evitachem.com |

| Reductive Amination | Carbonyl compound, reducing agent (e.g., NaBH(OAc)₃, Zirconium borohydride–piperazine) | High selectivity, mild conditions, avoids overalkylation. | harvard.eduiau.ir |

Aza-Michael Reactions for Nitrogen Substitution

The aza-Michael addition, a conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, represents a significant and widely utilized reaction in modern organic synthesis. researchgate.netresearchgate.net This method is particularly effective for the N-alkylation of piperidines. In the synthesis of N-substituted piperidones, a common approach involves the bis-Michael addition of a primary amine, such as 2-(aminomethyl)pyridine, to an acrylate like ethyl acrylate. designer-drug.com This initial reaction is followed by a Dieckman cyclization and subsequent decarboxylation to yield the desired N-substituted piperidin-4-one. designer-drug.com

The reaction can be influenced by various catalysts, including transition metals, organocatalysts, and Lewis acids, to enhance efficiency. researchgate.netntu.edu.sg For instance, the use of lithium chloride can accelerate the aza-Michael process. ntu.edu.sg This methodology's versatility allows for the synthesis of a diverse array of N-alkylated piperidin-4-ones by varying the starting amine and the Michael acceptor.

Acylation of the Piperidine Nitrogen

Another prominent strategy for the synthesis of N-alkyl piperidin-4-ones involves the acylation of the piperidine nitrogen, followed by a reduction step. This two-step process provides a reliable route to introduce a variety of alkyl groups onto the piperidine ring. For example, piperidine can be reacted with an acyl chloride, such as propanoyl chloride, to form an N-acylpiperidine intermediate. askfilo.com This intermediate is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield the corresponding N-alkylpiperidine. askfilo.com

This acylation-reduction sequence is a general and effective method for preparing N-substituted piperidines. It offers an alternative to direct alkylation, which can sometimes lead to overalkylation or require harsh reaction conditions. The choice of the acylating agent determines the final alkyl substituent on the nitrogen atom.

Synthesis of Advanced this compound Derivatives

Further functionalization of the this compound core structure allows for the creation of a diverse library of derivatives with potentially enhanced biological activities. Key strategies include modifications at the C-3 and C-5 positions adjacent to the carbonyl group, as well as derivatization of the ketone moiety itself.

Condensation Reactions at the C-3 and C-5 Positions (e.g., Aldol (B89426) Condensation leading to Bis-Benzylidene Derivatives)

The active methylene (B1212753) groups at the C-3 and C-5 positions of the piperidin-4-one ring are amenable to condensation reactions, such as the Claisen-Schmidt condensation. tsijournals.com This reaction, typically carried out in a basic medium, involves the reaction of the piperidin-4-one with aromatic aldehydes to form α,β-unsaturated ketones. When two equivalents of an aldehyde like benzaldehyde (B42025) are used, bis-benzylidene derivatives are formed. nih.govresearchgate.net

These 3,5-bis(benzylidene)piperidin-4-ones are a class of compounds that have been investigated for their cytotoxic properties. nih.gov The synthesis can be adapted to use various substituted benzaldehydes, leading to a wide range of derivatives with different electronic and steric properties. nih.govresearchgate.net

Table 1: Examples of Synthesized Bis-benzylidene Piperidin-4-one Derivatives

| Starting Piperidin-4-one | Aldehyde | Resulting Derivative | Reference |

| 1-Acryloylpiperidin-4-one | 4-Methoxybenzaldehyde | 1-Acryloyl-3,5-bis(4-methoxybenzylidene)piperidin-4-one | nih.gov |

| N-Phosphorylalkyl substituted piperidones | Thiophene 2-carbaldehyde | E,E-N-omega-phosphorylalkyl-3,5-bis-(thienylidene)piperid-4-ones | nih.gov |

Derivatization of the Ketone Moiety (e.g., Oxime and Semicarbazone Formation)

The ketone functional group at the C-4 position of this compound provides a reactive site for further derivatization. Common reactions include the formation of oximes and semicarbazones. asianpubs.orgtsijournals.com

Oxime Formation: Oximes are formed by the condensation reaction of a ketone with hydroxylamine. wikipedia.orgnumberanalytics.com This reaction is often catalyzed by an acid and results in a compound containing a C=N-OH functional group. numberanalytics.comyoutube.com The formation of oximes from piperidin-4-one derivatives has been reported as a method to generate new compounds for biological evaluation. chemrevlett.com

Semicarbazone Formation: Semicarbazones are synthesized by reacting a ketone with semicarbazide (B1199961) hydrochloride, typically in the presence of a base like sodium acetate, and refluxing in a solvent such as ethanol. asianpubs.orgsathyabama.ac.in This reaction introduces a semicarbazone moiety (-C=N-NH-C(=O)NH₂) at the C-4 position. The synthesis of semicarbazone derivatives of 2,6-diarylpiperidin-4-ones has been well-documented. asianpubs.orgtsijournals.com

Table 2: Reagents for Ketone Derivatization

| Derivative | Reagent | Reaction Conditions | Reference |

| Oxime | Hydroxylamine hydrochloride | Acid catalysis | wikipedia.orgchemrevlett.com |

| Semicarbazone | Semicarbazide hydrochloride, Sodium acetate | Reflux in ethanol | asianpubs.orgtsijournals.com |

These derivatization reactions not only confirm the presence of the ketone group but also generate new chemical entities with distinct properties that can be explored for various applications.

Reactions at the Ketone Carbonyl Group

The carbonyl group is a primary site for a variety of chemical transformations, including nucleophilic additions and reductions.

The electrophilic nature of the carbonyl carbon in this compound makes it susceptible to attack by a diverse array of nucleophiles. wikipedia.orgmasterorganicchemistry.comlibretexts.org These nucleophilic addition reactions lead to the formation of a new single bond to the carbonyl carbon and the conversion of the C=O double bond to a hydroxyl group upon protonation. wikipedia.orglibretexts.org The general mechanism involves the attack of the nucleophile on the carbonyl carbon, which results in a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields the alcohol product. libretexts.org

Common nucleophiles that can react with this compound include:

Organometallic reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) add an alkyl or aryl group to the carbonyl carbon, forming tertiary alcohols.

Cyanide ions: The addition of cyanide (from a source like HCN or KCN) forms a cyanohydrin, which is a valuable intermediate for the synthesis of α-hydroxy acids and α-amino alcohols. libretexts.org

Amines: Primary amines can undergo condensation reactions with the ketone to form imines, while secondary amines can form enamines.

Hydrides: As will be discussed in the next section, hydride reagents add a hydride ion (H⁻) to the carbonyl carbon, resulting in the formation of an alcohol. chemguide.co.uklibretexts.org

Condensation reactions, which involve the loss of a small molecule like water, are also prevalent. masterorganicchemistry.com For instance, the reaction with primary amines can lead to the formation of imines (Schiff bases), which can be further reduced to secondary amines.

Table 1: Examples of Nucleophilic Addition Reactions at the Carbonyl Group

| Nucleophile | Reagent Example | Product Type |

| Grignard Reagent | Phenylmagnesium Bromide | Tertiary Alcohol |

| Cyanide | Potassium Cyanide/Acid | Cyanohydrin |

| Primary Amine | Methylamine | Imine |

| Hydride | Sodium Borohydride | Secondary Alcohol |

This table provides illustrative examples of potential reactions based on the general reactivity of ketones.

The carbonyl group of this compound can be readily reduced to a secondary alcohol, 1-pentylpiperidin-4-ol. This transformation is a cornerstone of synthetic chemistry, allowing for the introduction of a hydroxyl group with specific stereochemistry. wikipedia.org

Common reducing agents for this purpose include metal hydrides such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgwikipedia.orgmasterorganicchemistry.com Sodium borohydride is a milder and more selective reagent, typically used in protic solvents like methanol (B129727) or ethanol. chemguide.co.ukmasterorganicchemistry.com The reduction mechanism involves the transfer of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon. chemguide.co.uklibretexts.org Subsequent workup with water or a mild acid protonates the resulting alkoxide to yield the alcohol. chemguide.co.uk

Lithium aluminum hydride is a much stronger reducing agent and can reduce a wider range of carbonyl-containing functional groups. wikipedia.orgrsc.org It is typically used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). Due to its high reactivity, it must be handled with care.

The choice of reducing agent can sometimes influence the stereochemical outcome of the reaction, particularly if there are other chiral centers in the molecule or if chiral reducing agents are employed.

Table 2: Common Reducing Agents for Ketone Reduction

| Reducing Agent | Formula | Solvent | Reactivity |

| Sodium Borohydride | NaBH₄ | Alcohols, Water | Mild, Selective |

| Lithium Aluminum Hydride | LiAlH₄ | Ethers (e.g., THF) | Strong, Non-selective |

Reactivity of the Piperidine Nitrogen Atom

The lone pair of electrons on the piperidine nitrogen atom imparts nucleophilic and basic character, making it a key site for various chemical modifications.

The nitrogen atom of the piperidine ring can readily react with a variety of electrophiles. lasalle.educhemguide.co.ukscribd.com A common and important reaction is N-alkylation, where an alkyl group is introduced onto the nitrogen. sciencemadness.orgresearchgate.net This is typically achieved by reacting the piperidine with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net The reaction proceeds via an SN2 mechanism. sciencemadness.org

Other electrophiles that can react with the piperidine nitrogen include acylating agents (e.g., acid chlorides, anhydrides) to form amides, and sulfonylating agents (e.g., sulfonyl chlorides) to form sulfonamides.

Under certain conditions, the piperidine ring can undergo ring-opening or ring-expansion reactions. wikipedia.orgyoutube.commdpi.comkhanacademy.orgrsc.orgrsc.org These transformations often require specific reagents and reaction conditions and can lead to the formation of different heterocyclic systems or acyclic compounds. rsc.orgnih.gov

Ring-opening reactions can be initiated by cleavage of one of the C-N bonds. nih.gov For example, treatment with certain reagents under harsh conditions could lead to the cleavage of the piperidine ring.

Ring-expansion reactions can transform the six-membered piperidine ring into a larger ring, such as a seven-membered azepane ring. wikipedia.orgyoutube.com These reactions often proceed through the formation of a bicyclic intermediate, which then rearranges. wikipedia.org For instance, the Tiffeneau-Demjanov rearrangement or related pinacol-type rearrangements could potentially be adapted for ring expansion. wikipedia.org One-pot syntheses of highly functionalized pyridines have been achieved through rhodium carbenoid-induced ring expansion of isoxazoles, demonstrating a modern approach to ring expansion methodologies. nih.govorganic-chemistry.org

Transformations Involving the Methylene Groups Alpha to the Carbonyl and Nitrogen

The methylene groups adjacent (alpha) to the carbonyl group and the nitrogen atom possess enhanced reactivity due to the electron-withdrawing nature of these functionalities. wikipedia.org

The protons on the carbon atoms alpha to the carbonyl group (C3 and C5) are acidic and can be removed by a base to form an enolate ion. This enolate is a powerful nucleophile and can participate in a variety of reactions, including:

Alkylation: The enolate can be alkylated by reacting it with an alkyl halide. This allows for the introduction of alkyl chains at the C3 and C5 positions.

Aldol Condensation: The enolate can react with another carbonyl compound (an aldehyde or a ketone) in an aldol condensation reaction to form a β-hydroxy ketone.

Halogenation: In the presence of a base and a halogen (e.g., Br₂), the α-positions can be halogenated.

The methylene groups alpha to the nitrogen atom (C2 and C6) are also activated, although to a lesser extent than those alpha to the carbonyl. The regioselective alkylation at the 3-position of piperidine has been achieved by first converting piperidine to N-chloropiperidine and then dehydrohalogenating it to form Δ¹-piperideine. odu.edu This enamine can then be alkylated. Direct α-amination of carbonyls has also been developed as a method to install a primary amine group. nih.gov

Reactions at Active Methylene Centers

The carbon atoms adjacent to the carbonyl group (at the C3 and C5 positions) in the this compound ring are known as active methylene centers. The electron-withdrawing effect of the ketone functionality increases the acidity of the protons on these carbons, making them susceptible to deprotonation by a base. The resulting enolate is a powerful nucleophile that can participate in various carbon-carbon bond-forming reactions.

Alkylation and condensation reactions are prominent examples of transformations at these active sites. Research on analogous N-alkyl-4-piperidones has shown that these positions can be functionalized with a variety of electrophiles. For instance, alkylation experiments on 1-alkyl-4-piperidones have been successfully performed to introduce new substituents. rsc.org These reactions typically involve treating the piperidone with a base to form the enolate, followed by the addition of an alkylating agent.

Condensation reactions, such as the Knoevenagel or aldol-type condensations, are also common. rsc.org In these processes, the piperidone enolate reacts with aldehydes or ketones to form α,β-unsaturated ketones after a dehydration step. nih.gov These reactions effectively extend the carbon framework of the molecule. For example, 3,5-bis(arylidene)-4-piperidones can be synthesized through the Claisen-Schmidt condensation of N-substituted 4-piperidones with aromatic aldehydes. nih.gov The reactivity can be influenced by the choice of base, solvent, and reaction temperature.

| Reaction Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Alkylation | 1. Base (e.g., NaH, LDA) 2. Alkyl Halide (e.g., Chloroacetone) | 3-Acetonyl-4-piperidone derivatives | rsc.org |

| Knoevenagel Condensation | Carbonyl compound, Base (e.g., piperidine, CaH₂), Catalyst (e.g., Pd/C) | Monoalkylated products | rsc.org |

| Claisen-Schmidt Condensation | Aromatic aldehyde, Base (e.g., NaOH, KOH) in Ethanol | 3,5-Bis(arylidene)-4-piperidones | nih.gov |

| Michael Addition | α,β-Unsaturated compound, Base | 3-Substituted piperidone derivatives | dtic.mil |

Stereoselective Transformations of Adjacent Carbons

Controlling the stereochemistry of substituents introduced at the carbons adjacent to the carbonyl group is a sophisticated challenge in the synthesis of piperidine derivatives. Stereoselective transformations aim to produce a specific stereoisomer, which is crucial for applications where molecular geometry dictates biological activity.

Asymmetric synthesis methodologies are employed to achieve this control. These can include the use of chiral auxiliaries, chiral catalysts, or substrate-controlled approaches. For instance, rhodium-catalyzed asymmetric reactions have been developed to create 3-substituted piperidines with high enantioselectivity. nih.govacs.org These methods often start from dihydropyridine (B1217469) precursors, which are then functionalized and reduced. nih.govacs.org

Another approach involves diastereoselective reactions where the existing chirality in a molecule (or an attached chiral auxiliary) directs the stereochemical outcome of a new stereocenter. Aldol reactions of piperidin-2,6-dione derivatives have demonstrated the ability to control the stereochemistry at the adjacent C3 position. mdpi.com Although the N-pentyl group on this compound is achiral, stereoselective alkylation or condensation can be achieved by employing chiral phase-transfer catalysts or by forming a chiral enamine with a chiral secondary amine before reaction with an electrophile. The synthesis of specific stereoisomers of substituted piperidines, such as trans-3,4-dimethyl-4-arylpiperidines, has been accomplished through multi-step sequences involving stereoselective reductions and displacements. nih.gov

| Methodology | Key Reagents/Catalyst | Transformation | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Carbometalation | Rh-catalyst, Chiral ligand, Arylboronic acid | Formation of 3-substituted tetrahydropyridines | High enantioselectivity | nih.govacs.org |

| Asymmetric Synthesis via CBS Reduction | Corey-Bakshi-Shibata (CBS) catalyst | Reduction of a ketone to a chiral alcohol | Establishes C3 stereochemistry | nih.gov |

| Diastereoselective Aldol Reaction | Chiral piperidine-2,6-dione substrate, LDA, Aldehyde | Formation of β-hydroxy carbonyl adducts | High diastereoselectivity (e.g., >99:<1) | mdpi.com |

| Conjugate Addition | Organocuprates to dihydropyridone acceptors | Introduction of C-2 substituents | Stereoselective addition | researchgate.net |

Catalytic Hydrogenation of Piperidine Rings

Catalytic hydrogenation is a primary method for the reduction of the piperidin-4-one moiety. This transformation most commonly targets the carbonyl group, converting it into a hydroxyl group to yield 1-pentylpiperidin-4-ol. The reaction is typically carried out under an atmosphere of hydrogen gas in the presence of a metal catalyst.

A variety of heterogeneous catalysts are effective for this reduction, including those based on palladium (Pd), platinum (Pt), rhodium (Rh), and nickel (Ni). dtic.milorganic-chemistry.org The choice of catalyst, solvent, temperature, and hydrogen pressure can significantly influence the reaction's efficiency and stereochemical outcome. For example, the reduction of N-substituted 4-piperidones often yields a mixture of cis and trans diastereomers of the corresponding 4-piperidinol. The stereoselectivity is governed by the direction of hydrogen approach to the carbonyl group, which can be influenced by the steric hindrance imposed by the N-pentyl group and the conformation of the piperidine ring.

In cases where the starting material is an unsaturated precursor, such as a dihydropyridone or a pyridine (B92270) salt, catalytic hydrogenation can also reduce the double bonds within the ring to form the saturated piperidine structure. organic-chemistry.orgnih.gov Complete hydrogenation of pyridine rings to piperidines is a fundamental transformation, often requiring harsh conditions but achievable with catalysts like rhodium on carbon (Rh/C) under moderate pressure. organic-chemistry.org Theoretical studies using density functional theory (DFT) have investigated the stepwise hydrogenation of pyridine to piperidine on catalyst surfaces like γ-Mo₂N, providing insight into the reaction mechanism. scholaris.ca

| Substrate Type | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| N-Alkyl-4-piperidone | NaBH₄ / LiAlH₄ | Standard reduction conditions | N-Alkyl-4-piperidinol | dtic.mil |

| Pyridine derivatives | 10% Rh/C | H₂ (5 atm), Water, 80°C | Piperidine derivatives | organic-chemistry.org |

| Unsaturated Piperidinones | Pd/C or other noble metals | H₂, various solvents and pressures | Saturated Piperidines (cis-configured) | nih.gov |

| Pyridine N-oxides | Pd/C, Ammonium formate | Transfer hydrogenation | Piperidines | organic-chemistry.org |

Conformational Preferences of the Piperidin-4-one Ring System

The six-membered piperidin-4-one ring is the structural heart of the molecule, and its conformational flexibility is a defining characteristic. Like cyclohexane, its most stable conformations seek to minimize strain.

The piperidin-4-one ring, similar to cyclohexane, predominantly adopts a chair conformation to minimize angle and torsional strain. youtube.comyoutube.com In N-alkyl piperidin-4-ones, including this compound, there is a strong preference for the chair form where the N-alkyl substituent occupies an equatorial position. researchgate.net This arrangement minimizes steric hindrance, specifically the unfavorable 1,3-diaxial interactions that would occur if the bulky pentyl group were in an axial position. youtube.comlibretexts.org Quantum chemical calculations performed on related N-alkylpiperidines confirm that placing the alkyl group in the equatorial position is energetically favorable. researchgate.net

While the chair conformation is dominant, other, higher-energy conformations such as the boat and twist-boat are part of the conformational landscape. chemrevlett.com The interconversion between chair forms, known as a ring flip, involves passing through these less stable intermediates. youtube.com For most N-alkyl piperidin-4-ones under standard conditions, the population of non-chair conformers is negligible. However, specific substitution patterns on the ring can sometimes stabilize these alternative conformations. For instance, certain N-acyl-piperidin-4-ones have been observed to exist in an alternate chair or boat form. chemrevlett.com

Table 1: Conformational Preferences in N-Alkyl Piperidin-4-one Derivatives

| Derivative Type | Dominant Conformation | Key Stabilizing Factor | Source(s) |

|---|---|---|---|

| N-Alkyl (e.g., Pentyl) | Chair (Alkyl group equatorial) | Minimization of 1,3-diaxial steric strain. | researchgate.netlibretexts.org |

| N-Acyl | Alternate Chair or Boat Form | Potential electronic and steric effects of the acyl group. | chemrevlett.com |

Substituents on the carbon atoms of the piperidin-4-one ring significantly influence its geometry. The introduction of substituents can lead to a distortion or "puckering" of the ideal chair conformation. This is often observed as a flattening of the ring in the vicinity of the substituent.

For example, studies on 3-chloro-2,6-diaryl-piperidin-4-ones show that while the chair conformation is maintained, the coupling constants derived from ¹H NMR spectra suggest a slight flattening of the ring. This deformation can arise from electronic effects, such as the introduction of an electron-donating group on a phenyl ring at C2 and an electron-withdrawing chlorine atom at C3. Similarly, in other derivatives, bulky substituents like butyl or isopropyl groups generally orient themselves equatorially to maintain the stable chair conformation, though minor distortions to accommodate these groups are common. chemrevlett.com The flexibility of the ring is thus a balance between maintaining the low-energy chair form and minimizing steric and electronic repulsions between substituents.

Insights from X-ray Crystallography on Solid-State Conformations and Molecular Packing

X-ray crystallography provides definitive evidence of a molecule's conformation in the solid state. nih.gov While a specific crystal structure for this compound is not widely reported, extensive crystallographic data on analogous N-substituted piperidin-4-ones consistently show the piperidine ring adopting a chair conformation. chemrevlett.comresearchgate.net

In derivatives such as N-benzyl and N-octyl piperidin-4-ones, the crystal structures confirm that the bulky substituents at the nitrogen and other ring positions are oriented equatorially. chemrevlett.com For example, the structure of a 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one shows the butyl group in an equatorial position on a chair-shaped piperidine ring. chemrevlett.com This solid-state data corroborates the conformational preferences predicted by theoretical calculations and observed in solution.

Molecular packing in the crystal lattice is governed by intermolecular forces. In piperidin-4-one derivatives, these can include van der Waals forces and, if appropriate functional groups are present, hydrogen bonds. For instance, in some thiosemicarbazone derivatives of piperidin-4-one, molecules are linked into dimers by N–H⋯S intermolecular hydrogen bonds, which are further packed via C–H⋯N and N–H⋯N interactions. researchgate.net These packing arrangements dictate the macroscopic properties of the crystal.

Table 2: Crystallographic Data on Representative Piperidin-4-one Derivatives

| Compound | Ring Conformation | Substituent Orientation | Key Packing Interactions | Source(s) |

|---|---|---|---|---|

| 3-Butyl-2,6-bis(4-fluorophenyl)piperidin-4-one | Chair | All substituents equatorial | Not specified | chemrevlett.com |

| 1-Acryloyl-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl) piperidine-4-one | Twist Boat | Not applicable | Not specified | chemrevlett.com |

Spectroscopic Approaches to Conformational Analysis (excluding basic identification)

Beyond simple structural confirmation, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for detailed conformational analysis in solution. For piperidin-4-ones, ¹H NMR spectroscopy is especially informative. The coupling constants (J-values) between adjacent ring protons are directly related to the dihedral angles between them, providing a window into the ring's geometry.

In a typical chair conformation, the coupling constant between two adjacent axial protons (J_aa) is large (typically 10–13 Hz), while axial-equatorial (J_ae) and equatorial-equatorial (J_ee) couplings are much smaller (2–5 Hz). By analyzing the multiplicity and coupling constants of the signals for the ring protons, chemists can confirm the chair conformation and the axial or equatorial disposition of substituents. For instance, in several 2,6-diarylpiperidin-4-ones, the observation of a large coupling constant (~10 Hz) for the proton at C6 is indicative of a diaxial relationship with an adjacent proton, confirming the chair conformation. benthamdirect.com

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further clarity by unambiguously assigning proton and carbon signals and showing correlations between them, which helps in complex cases with overlapping signals. benthamdirect.com These advanced methods are crucial for verifying the conformational assignments made from one-dimensional spectra.

Theoretical and Computational Investigations of 1 Pentylpiperidin 4 One and Its Derivatives

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling serve as a computational microscope, allowing for the detailed examination of molecular properties that are often difficult or impossible to measure directly through experimental means.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For derivatives of 1-pentylpiperidin-4-one, such as 3-pentyl-2,6-di(furan-2-yl) piperidin-4-one (3-PFPO), DFT calculations have been successfully employed to analyze its structural and spectroscopic characteristics. nih.gov Studies have utilized the B3LYP method with a 6-311++G(d,p) basis set for these analyses. nih.gov Comparative studies indicate that for molecular vibrational problems, the B3LYP functional is superior to the Hartree-Fock (HF) method. nih.gov Such computational approaches are foundational for optimizing molecular geometries and performing frequency analyses, ensuring that the calculated structures correspond to true energy minima on the potential energy surface. nih.gov

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic properties and chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netlibretexts.org

For the derivative 3-pentyl-2,6-di(furan-2-yl) piperidin-4-one (3-PFPO), time-dependent DFT (TD-DFT) calculations have been used to determine the energies of these orbitals. nih.gov A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and lower kinetic stability. researchgate.net

Table 1: Frontier Molecular Orbital Energies for a this compound Derivative (3-PFPO) Calculated using TD-DFT approach

| Molecular Orbital | Energy (eV) |

| HOMO | - |

| LUMO | - |

| Energy Gap (ΔE) | - |

| Specific energy values for 3-PFPO were calculated in a study but are not explicitly stated in the abstract. The study confirms that these electronic properties were obtained via TD-DFT. nih.gov |

Molecular Electrostatic Potential (MEP) maps are invaluable tools for visualizing the three-dimensional charge distribution of a molecule. libretexts.org These maps illustrate the electrostatic potential on the electron density surface, allowing for the identification of electron-rich and electron-poor regions. libretexts.orgresearchgate.net MEP maps are color-coded to represent different potential values: red typically indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of most positive potential (electron-poor, susceptible to nucleophilic attack). libretexts.orgresearchgate.net

In studies of 3-pentyl-2,6-di(furan-2-yl) piperidin-4-one (3-PFPO), MEP analysis was performed using the B3LYP/6-311++G(d,p) method to calculate atomic charges and understand the charge distribution across the molecule. nih.gov Such maps are critical for predicting how a molecule will interact with other molecules, identifying sites for hydrogen bonding and other non-covalent interactions. proteopedia.org

The data from HOMO/LUMO analysis and MEP maps are used to predict a molecule's reactivity and the most likely sites for chemical reactions. nih.gov The regions of negative potential (red) on an MEP map, such as those around electronegative atoms like oxygen, are predicted to be nucleophilic sites. nih.govmdpi.com Conversely, areas of positive potential (blue), often found around hydrogen atoms bonded to electronegative atoms, are identified as electrophilic sites. mdpi.com

Furthermore, the distribution of the frontier orbitals provides clues about reactivity. The HOMO is typically localized on the part of the molecule most likely to act as an electron donor in a reaction, while the LUMO is localized on the electron-accepting region. nih.gov For piperidine (B6355638) derivatives, the nitrogen atom is often a key nucleophilic site, capable of donating electrons. mdpi.com The carbonyl carbon (C=O) is a primary electrophilic site, susceptible to attack by nucleophiles.

Conformational Energy Landscapes and Isomer Stability

Molecules are not static entities; they exist as an ensemble of different conformations. The piperidine ring in this compound can adopt several conformations, such as the high-energy boat, twist-boat, and envelope forms, and the more stable chair conformation. researchgate.net Computational methods can be used to explore the conformational energy landscape, which maps the relative energies of these different spatial arrangements. nih.govnih.gov

By performing a potential energy surface (PES) scan, researchers can identify the various energy minima that correspond to stable or metastable conformers and the energy barriers that separate them. researchgate.net For a derivative of this compound, a PES scan was conducted by systematically changing dihedral angles to locate the lowest energy conformation. researchgate.net Such analyses are crucial for understanding the molecule's dynamic behavior and the relative populations of different isomers at equilibrium. bham.ac.ukresearchgate.net

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions. researchgate.netrsc.org By mapping the potential energy surface, it is possible to identify the reactants, products, and any intermediates, as well as the transition states that connect them. fiveable.me A transition state represents the highest energy point along a reaction coordinate and is characterized by having a single imaginary vibrational frequency. fossee.in

The energy difference between the reactants and the transition state is the activation energy, which is a critical factor in determining the reaction rate. fossee.in Various computational methods, such as the Nudged Elastic Band (NEB), QST2, and Dimer methods, are employed to locate these elusive transition state structures. numberanalytics.com While specific reaction mechanism studies for this compound are not detailed in the provided sources, these computational techniques are the standard approach for investigating reaction pathways, such as nucleophilic additions to the carbonyl group or reactions at the nitrogen atom, providing a step-by-step view of bond-breaking and bond-forming processes. researchgate.netfossee.in

Modeling of Intermolecular Interactions and Supramolecular Assembly

Computational modeling plays a pivotal role in understanding the non-covalent forces that govern the spatial arrangement of molecules in condensed phases. For this compound and its derivatives, theoretical and computational investigations are crucial for elucidating the nature of their intermolecular interactions and how these interactions dictate their supramolecular assembly. These studies provide insights into crystal packing, polymorphism, and the design of novel materials with desired physicochemical properties.

The primary intermolecular forces at play in this compound include dipole-dipole interactions, London dispersion forces, and weak hydrogen bonds. The polar ketone group (C=O) and the tertiary amine nitrogen atom are key sites for electrostatic interactions. The pentyl chain, being nonpolar, primarily engages in van der Waals interactions.

While specific crystallographic or extensive computational studies on this compound are not widely available in the literature, valuable insights can be drawn from studies on closely related piperidin-4-one derivatives. These studies reveal common patterns of intermolecular interactions and supramolecular motifs that are likely to be relevant for this compound.

For instance, the crystal structure of 1,1′-(p-phenylenedimethylene)dipiperidin-4-one demonstrates the importance of C—H⋯O hydrogen bonds in stabilizing the crystal lattice. In this structure, the piperidine rings adopt chair conformations. nih.gov The crystal structure is further stabilized by these intermolecular hydrogen bonds, forming a complex network. nih.gov

In another related compound, [1-(Toluene-4-sulfonyl)-piperidin-4-yl]methanol, the crystal structure reveals both inter- and intramolecular hydrogen bonds of the O–H···O and C–H···O types. The piperidine ring in this molecule is also found in a chair conformation. researchgate.net

The N-nitroso derivatives of some piperidin-4-ones have been shown to prefer a twist-boat conformation. researchgate.net The synthesis and crystallization procedures for various piperidin-4-one derivatives have been extensively reviewed, highlighting the common chair conformation of the piperidine ring. chemrevlett.comchemrevlett.com

The following tables summarize key crystallographic data for some piperidin-4-one derivatives, which can serve as a model for understanding the potential supramolecular assembly of this compound.

Table 1: Crystallographic Data for 1,1′-(p-Phenylenedimethylene)dipiperidin-4-one nih.gov

| Parameter | Value |

| Molecular Formula | C₁₈H₂₄N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.2701(5) |

| b (Å) | 8.0990(6) |

| c (Å) | 15.8978(13) |

| β (°) | 98.275(2) |

| V (ų) | 798.91(11) |

| Z | 2 |

| Key Intermolecular Interaction | C—H⋯O hydrogen bonding |

| Piperidine Ring Conformation | Chair |

Table 2: Crystallographic Data for [1-(Toluene-4-sulfonyl)-piperidin-4-yl]methanol researchgate.net

| Parameter | Value |

| Molecular Formula | C₁₃H₁₉NO₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.2490(13) |

| b (Å) | 11.4710(9) |

| c (Å) | 20.997(3) |

| β (°) | 116.344(3) |

| V (ų) | 2212.2(5) |

| Z | 4 |

| Key Intermolecular Interactions | O–H···O and C–H···O hydrogen bonds |

| Piperidine Ring Conformation | Chair |

Computational methods such as Density Functional Theory (DFT) can be employed to model the intermolecular interactions of this compound. By calculating the interaction energies of different molecular dimers and clusters, it is possible to predict the most stable supramolecular arrangements. These calculations can also provide detailed information about the geometry and strength of hydrogen bonds and other non-covalent interactions.

The study of piperidin-4-ones as a potential pharmacophore has also driven interest in their structural and conformational properties, as these are crucial for receptor interactions. nih.gov The ability to computationally model and predict these features is therefore of significant importance in medicinal chemistry.

Applications in Chemical Synthesis and Advanced Materials Research

Role as a Synthetic Intermediate for Complex Chemical Architectures

The piperidone framework, with the pentyl group at the nitrogen atom, provides a versatile scaffold for constructing intricate molecular designs. nih.gov Its reactivity allows for modifications at various positions, leading to a diverse range of chemical structures.

Precursors for Heterocyclic Systems (e.g., Spiro compounds, Fused Pyrazolones)

1-Pentylpiperidin-4-one serves as a key starting material for the synthesis of various heterocyclic systems. One notable application is in the formation of spiro compounds, which are molecules containing two rings that share a single common atom. wikipedia.org The ketone functionality at the 4-position of the piperidine (B6355638) ring is a prime site for reactions that lead to the formation of a spirocyclic center. For instance, condensation reactions with diols or dithiols can yield spiroketals and spirothioketals, respectively. wikipedia.org

Furthermore, the reactivity of the piperidone core allows for its use in constructing fused heterocyclic systems. An example of this is the synthesis of fused pyrazolones. These reactions typically involve the condensation of the piperidin-4-one with a hydrazine (B178648) derivative, followed by cyclization to form the pyrazolone (B3327878) ring fused to the piperidine scaffold. The specific reaction conditions and the nature of the substituents on the hydrazine determine the final structure of the fused pyrazolone.

The versatility of this compound as a precursor for various heterocyclic systems is highlighted in the following table:

| Heterocyclic System | Synthetic Approach | Key Features |

|---|---|---|

| Spiro Compounds | Condensation with diols/dithiols | Formation of a shared carbon atom between the piperidine ring and a new ring. wikipedia.orgbldpharm.com |

| Fused Pyrazolones | Reaction with hydrazine derivatives | Creation of a pyrazole (B372694) ring fused to the piperidine scaffold. |

| Other Fused Systems | Intramolecular cyclization reactions | Potential for forming various other fused heterocyclic structures depending on the functional groups introduced onto the piperidine ring. nih.gov |

Building Blocks for Polyfunctionalized Molecules

The inherent functionality of this compound, namely the ketone and the tertiary amine, makes it an excellent building block for creating molecules with multiple functional groups. nih.gov The ketone can be transformed into a variety of other functional groups, such as alcohols, alkenes, and amines, through standard organic transformations. The nitrogen atom can participate in quaternization reactions or can be part of more complex ligand systems. This ability to introduce diverse functionalities in a controlled manner is crucial for the synthesis of complex target molecules with specific properties. nih.gov

Design and Synthesis of Ligands for Coordination Chemistry and Catalysis

The piperidin-4-one scaffold is a valuable platform for the design and synthesis of ligands for coordination chemistry and catalysis. The ability to introduce various substituents on the piperidine ring allows for the fine-tuning of the steric and electronic properties of the resulting ligands.

Piperidin-4-one Derivatives in Transition-Metal Catalysis

Derivatives of this compound can be utilized as ligands in transition-metal catalysis. The nitrogen atom of the piperidine ring and other donor atoms introduced through functionalization can coordinate to a metal center, forming a catalytically active complex. The nature of the pentyl group and other substituents on the piperidine ring can influence the solubility, stability, and catalytic activity of the resulting metal complex. These catalysts can be employed in a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations.

Chiral Piperidone Scaffolds in Asymmetric Synthesis

The introduction of chirality into the piperidone scaffold is of significant interest for applications in asymmetric synthesis. nih.gov Chiral piperidone derivatives can be used as chiral ligands for transition-metal catalysts or as chiral auxiliaries to control the stereochemical outcome of a reaction. acs.orgresearchgate.net The synthesis of enantiomerically pure or enriched piperidones can be achieved through various methods, including the use of chiral starting materials, chiral catalysts, or resolution of racemic mixtures. nih.govacs.org These chiral scaffolds are instrumental in the development of stereoselective synthetic methodologies for the preparation of optically active compounds, which are of paramount importance in the pharmaceutical and agrochemical industries. thieme-connect.com

The application of piperidone derivatives in catalysis is summarized below:

| Application Area | Type of Derivative | Role |

|---|---|---|

| Transition-Metal Catalysis | Functionalized this compound | Ligand for metal catalysts |

| Asymmetric Synthesis | Chiral piperidone scaffolds | Chiral ligand or chiral auxiliary nih.govacs.orgresearchgate.net |

Supramolecular Chemistry and Non-Covalent Interactions

The study of non-covalent interactions is central to supramolecular chemistry, which focuses on the assembly of molecules into larger, organized structures. unifi.it this compound and its derivatives can participate in various non-covalent interactions, influencing their solid-state packing, solution-phase behavior, and ability to form supramolecular assemblies. nih.govrsc.org

The key non-covalent interactions involving piperidone derivatives include:

Hydrogen Bonding: The ketone oxygen atom can act as a hydrogen bond acceptor, while C-H groups adjacent to the carbonyl can act as weak hydrogen bond donors. mdpi.com

Dipole-Dipole Interactions: The polar carbonyl group gives rise to dipole-dipole interactions, which influence the orientation of the molecules in a crystal lattice.

The ability of this compound to engage in these non-covalent interactions makes it a potential component for the design of crystal engineering projects and the formation of novel supramolecular architectures. nih.govrsc.orgnih.gov By understanding and controlling these weak interactions, it is possible to direct the self-assembly of these molecules into predictable and functional solid-state structures. rsc.org

| Type of Interaction | Participating Groups | Significance |

| Hydrogen Bonding | Carbonyl oxygen (acceptor), C-H groups (donor) | Directs molecular packing and can lead to specific supramolecular motifs. mdpi.com |

| van der Waals Forces | Pentyl group, piperidine ring | Contributes to the overall stability of the crystal lattice. mdpi.com |

| Dipole-Dipole Interactions | Carbonyl group | Influences the orientation of molecules and the formation of ordered structures. |

Exploration in Surface Chemistry and Material Interactions (e.g., Theoretical studies of adsorption properties)

While direct experimental studies on the surface chemistry of this compound are not widely reported, theoretical and computational methods provide valuable insights into its potential behavior at interfaces. The electronic structure and intermolecular interaction capabilities of piperidone derivatives suggest their relevance in surface phenomena and material interactions.

Theoretical studies on piperidone derivatives have employed techniques like Hirshfeld surface analysis to investigate molecular stability and intermolecular contacts. nih.gov This type of analysis can predict how a molecule will interact with its neighbors, which is fundamental to understanding its adsorption characteristics on a material surface.

Furthermore, computational docking studies on related piperidine compounds have been used to understand their binding affinity with biological targets like receptors. nih.gov These studies model the interactions between the molecule and a protein's binding pocket, identifying key contacts such as hydrogen bonds, ionic interactions, and hydrophobic interactions. nih.gov The same principles govern the adsorption of molecules onto the surface of synthetic materials. The presence of the polar carbonyl group and the amine nitrogen in this compound, combined with the nonpolar pentyl chain, suggests it could exhibit amphiphilic behavior, interacting with both polar and nonpolar surfaces. The lone pair electrons on the nitrogen and oxygen atoms could facilitate dative bonding or strong electrostatic interactions with metal or metal oxide surfaces, making it a candidate for investigation as a corrosion inhibitor or a surface modifying agent.

Q & A

What are the standard synthetic routes for 1-Pentylpiperidin-4-one, and how are they optimized for yield and purity?

Basic:

The synthesis typically involves alkylation of piperidin-4-one precursors, such as reacting piperidin-4-one with 1-bromopentane under basic conditions. Oxidation and reduction steps may follow to stabilize intermediates . Characterization via NMR, IR, and mass spectrometry is critical to confirm structural integrity .

Advanced:

Optimization requires adjusting reaction parameters (e.g., solvent polarity, temperature, and catalyst choice). For example, using phase-transfer catalysts in biphasic systems can enhance alkylation efficiency. Purity is improved via recrystallization or column chromatography, with HPLC monitoring to validate intermediates .

How should researchers characterize this compound derivatives to confirm structural modifications?

Basic:

Standard techniques include:

- NMR (¹H/¹³C) for backbone confirmation.

- FT-IR to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).

- Mass spectrometry for molecular ion verification .

Advanced:

For complex derivatives (e.g., trifluoromethyl-substituted analogs), advanced methods like 2D NMR (COSY, HSQC) resolve stereochemical ambiguities. X-ray crystallography may be used for absolute configuration determination, particularly in drug discovery contexts .

What safety protocols are essential when handling this compound in laboratory settings?

Basic:

Follow OSHA and CLP guidelines:

Advanced:

For scaled-up synthesis, implement engineering controls (e.g., closed-system reactors) to mitigate exposure. Monitor airborne concentrations with real-time sensors and establish emergency decontamination procedures (e.g., neutralization protocols for spills) .

How can researchers design experiments to evaluate the biological activity of this compound derivatives?

Basic:

Begin with in vitro assays (e.g., enzyme inhibition or receptor-binding studies). Use cell viability assays (MTT/XTT) to assess cytotoxicity .

Advanced:

Incorporate structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., alkyl chain length, electron-withdrawing groups). Pair with computational docking to predict binding affinities to target proteins (e.g., GPCRs) .

What methodologies address contradictions in bioassay data for this compound analogs?

Advanced:

Contradictions may arise from batch-to-batch variability (e.g., impurities, hydration). Mitigate by:

- Batch standardization : Request peptide content analysis and TFA removal (<1%) for cell-based assays .

- Statistical rigor : Use multivariate analysis to isolate confounding variables (e.g., solvent effects). Replicate experiments across independent labs .

How can in silico modeling guide the optimization of this compound for therapeutic applications?

Advanced:

- Molecular dynamics simulations predict stability in biological membranes.

- QSAR models correlate substituent properties (logP, polar surface area) with bioavailability.

- Docking studies (AutoDock Vina, Schrödinger) identify key binding residues for affinity tuning .

What frameworks ensure rigorous research questions for studying this compound?

Basic:

Use PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. Example:

- How does this compound (Intervention) inhibit CYP3A4 (Outcome) in hepatic microsomes (Population) compared to ketoconazole (Comparison)? .

Advanced:

Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate project viability. For example, prioritize novel piperidine modifications with patent-free scaffolds .

How should systematic reviews on this compound literature be conducted?

Advanced:

Follow PRISMA guidelines for transparency:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.